molecular formula C14H17N3O2 B2595790 4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 46964-25-4

4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B2595790
CAS No.: 46964-25-4
M. Wt: 259.309
InChI Key: BSQOBDOISMSIDT-UHFFFAOYSA-N
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Description

The compound “4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” is a chemical compound with the molecular weight of 259.31 . Its IUPAC name is this compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone . This chalcone was then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . The pyridinethione was used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .

Scientific Research Applications

Antiproliferative Agents in Cancer Research

One of the significant applications of derivatives of 4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is in cancer research. For example, certain novel analogues of this compound have been synthesized and evaluated for their antiproliferative activity against diverse cancer cell lines such as lung cancer, cervical cancer, and melanoma. These compounds have shown potent anticancer activity, with several of them exhibiting IC50 values in the range of 2.0-20.0 µM. Interestingly, they were found to be nontoxic to normal human cells, suggesting potential as lead structures for novel anticancer drug candidates (Chitti, Reddy, Trivedi, Bobde, Kumar, Rangan, Ghosh, Sekhar, 2019).

Inhibitors in Cell Cycle Studies

These derivatives have also been explored for their inhibitory roles in cell cycle studies. In particular, imidazo[4,5-b]pyridine derivatives have been shown to cause the accumulation of cells at mitosis, indicating their potential as mitotic inhibitors. This attribute is significant for understanding and potentially controlling cell division in cancerous tissues (Temple, Rose, Comber, Rener, 1987).

Corrosion Inhibition in Material Science

Outside the realm of pharmacology, these compounds have applications in material science, particularly in corrosion inhibition. For instance, certain imidazo[4,5-b] pyridine derivatives have been evaluated for their performance as inhibitors against mild steel corrosion in acidic environments. These studies involve a range of techniques, including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, highlighting the versatility of these compounds in industrial applications (Saady, Rais, Benhiba, Salim, Alaoui, Arrousse, Elhajjaji, Taleb, Jarmoni, Rodi, Warad, Zarrouk, 2021).

Cardiovascular Effects Research

There is also research indicating the relevance of benzimidazole derivatives, closely related to imidazo[4,5-c]pyridines, in studying cardiovascular effects. These studies have focused on their impact on factors like heart rate, blood pressure, and force of contraction in heart tissues, contributing valuable information to cardiovascular pharmacology (Diederen, Kadatz, 1981).

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-18-11-4-3-9(7-12(11)19-2)13-14-10(5-6-15-13)16-8-17-14/h3-4,7-8,13,15H,5-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQOBDOISMSIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCN2)NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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